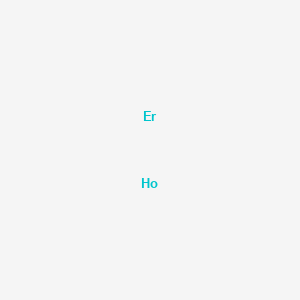

Erbium;holmium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Erbium and holmium are both rare-earth elements belonging to the lanthanide series of the periodic table. Erbium, with the symbol Er and atomic number 68, is a silvery-white metal that is relatively stable in air. Holmium, with the symbol Ho and atomic number 67, is also a silvery-white metal but is more reactive than erbium. When combined, erbium and holmium form a compound that exhibits unique properties due to the individual characteristics of each element.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of erbium and holmium compounds typically involves the reduction of their respective oxides or halides. For example, erbium oxide (Er₂O₃) and holmium oxide (Ho₂O₃) can be reduced using calcium or lithium in a high-temperature environment to produce the respective metals. The metals can then be combined in a controlled atmosphere to form the desired compound.

Industrial Production Methods: Industrial production of erbium and holmium compounds often involves the use of ion-exchange chromatography to separate the elements from their ores. This method has significantly reduced the cost of production by allowing for the efficient separation of rare-earth elements. The separated elements are then processed to form various compounds, including those containing both erbium and holmium.

化学反応の分析

Types of Reactions: Erbium and holmium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, erbium and holmium metals react with oxygen to form their respective oxides, Er₂O₃ and Ho₂O₃. These oxides are stable and exhibit unique optical properties.

Common Reagents and Conditions: Common reagents used in the reactions of erbium and holmium compounds include oxygen, halogens (such as chlorine and fluorine), and acids (such as sulfuric acid). The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products: The major products formed from the reactions of erbium and holmium compounds include their oxides, halides, and various organometallic compounds. These products are used in a wide range of applications, from optical materials to catalysts in chemical reactions.

科学的研究の応用

Chemistry: In chemistry, erbium and holmium compounds are used as catalysts in various chemical reactions. Their unique electronic configurations allow them to facilitate reactions that are otherwise difficult to achieve.

Biology: In biology, erbium and holmium compounds are used in imaging and diagnostic applications. For example, erbium-doped materials are used in optical imaging techniques due to their luminescent properties.

Medicine: In medicine, erbium and holmium compounds are used in laser surgery and other medical procedures. Erbium-doped lasers are commonly used in dermatology and dentistry for precise cutting and ablation of tissues.

Industry: In industry, erbium and holmium compounds are used in the production of high-strength alloys and optical materials. These compounds enhance the mechanical properties of alloys and improve the performance of optical devices.

作用機序

The mechanism of action of erbium and holmium compounds involves their interaction with specific molecular targets and pathways. For example, erbium ions (Er³⁺) can interact with the electronic states of other elements, leading to energy transfer and luminescence. Holmium ions (Ho³⁺) exhibit similar behavior, making them useful in various optical and electronic applications.

類似化合物との比較

Similar Compounds: Similar compounds to erbium and holmium include other rare-earth elements such as neodymium, ytterbium, and thulium. These elements share similar electronic configurations and exhibit comparable chemical properties.

Uniqueness: What sets erbium and holmium compounds apart is their unique combination of optical and magnetic properties. Erbium compounds are known for their strong luminescence, while holmium compounds exhibit significant magnetic moments. This combination makes erbium and holmium compounds particularly valuable in applications requiring both optical and magnetic functionalities.

Conclusion

Erbium and holmium compounds are versatile materials with a wide range of applications in chemistry, biology, medicine, and industry. Their unique properties, including strong luminescence and significant magnetic moments, make them valuable in various scientific and industrial fields. The continued research and development of these compounds hold promise for future technological advancements.

特性

CAS番号 |

12517-80-5 |

|---|---|

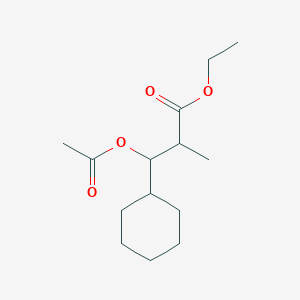

分子式 |

ErHo |

分子量 |

332.19 g/mol |

IUPAC名 |

erbium;holmium |

InChI |

InChI=1S/Er.Ho |

InChIキー |

SHJJIRWILPHYGV-UHFFFAOYSA-N |

正規SMILES |

[Ho].[Er] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,6-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B14730826.png)

![1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride](/img/structure/B14730848.png)

![{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14730849.png)